Apptm-gnrh

Beschreibung

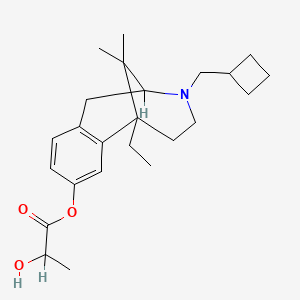

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76283-00-6 |

|---|---|

Molekularformel |

C24H35NO3 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate |

InChI |

InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3 |

InChI-Schlüssel |

OGBHRSROSRIGIS-UHFFFAOYSA-N |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |

Kanonische SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |

Synonyme |

2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate 3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester APPTM-GnRH cogazocine lactate |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Methodologies for Apptm Gnrh

There is no information available on the synthesis or derivatization of a compound named "Apptm-GnRH." Research on GnRH analogues typically involves methods like solid-phase peptide synthesis (SPPS) and various solution-phase chemistries to modify the peptide backbone or attach other molecules. mdpi.comnih.gov These modifications aim to enhance potency, prolong bioactivity, or target specific receptors. mdpi.comacs.org However, without any information on the structure of "this compound," no specific synthetic or derivatization pathways can be described.

Analytical Techniques for Apptm Gnrh Structural Elucidation in Research

The structural elucidation of new chemical entities, particularly peptide-based compounds like GnRH analogues, employs a range of analytical techniques. These methods are crucial for confirming the primary sequence, assessing purity, and determining three-dimensional conformation.

Commonly used techniques for GnRH and its analogues include:

Mass Spectrometry (MS): Techniques such as MALDI-TOF MS and electrospray ionization (ESI) MS are fundamental for determining the molecular weight of the synthesized peptide, confirming its identity. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) can provide highly accurate mass data, aiding in elemental composition determination and identification of metabolites. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other multidimensional NMR techniques are powerful tools for elucidating the three-dimensional structure of peptides in solution. researchgate.netrdd.edu.iquobaghdad.edu.iq These studies can reveal information about the conformation of the peptide backbone and the spatial arrangement of amino acid residues, which is critical for understanding its biological activity. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is ubiquitously used to purify synthetic peptides and to analyze their purity. bioline.org.br Reversed-phase HPLC is a standard method for separating the target peptide from reactants and byproducts of the synthesis. bioline.org.br

Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the synthesized peptide, ensuring that the correct amino acids are present in the expected ratios. uobaghdad.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the secondary structure of peptides (e.g., the presence of α-helices or β-sheets) by analyzing the vibrational frequencies of the amide bonds. uobaghdad.edu.iq

Circular Dichroism (CD) Spectroscopy: CD is another technique sensitive to the secondary structure of peptides and is often used to study conformational changes upon modification or interaction with other molecules.

Without any data on "Apptm-GnRH," it is impossible to present specific research findings or populate data tables related to its structural analysis.

Compound Names

As no article could be generated, a table of compound names is not applicable. The compounds mentioned in this response refer to the general class of Gonadotropin-Releasing Hormone and its analogues.

Molecular and Cellular Mechanisms of Apptm Gnrh Action

Apptm-GnRH Binding and Activation of GnRH Receptors (GnRHRs)

The initial step in the action of this compound is its binding to and activation of Gonadotropin-Releasing Hormone Receptors (GnRHRs). These receptors are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. nih.govnih.govmedchemexpress.com The binding of a ligand like this compound to the extracellular domain of the GnRHR induces conformational changes that are transmitted to the intracellular loops, initiating downstream signaling. nih.gov

GnRHR Subtypes and this compound Selectivity

In vertebrates, multiple subtypes of GnRH receptors have been identified, with mammals primarily expressing the Type I GnRH receptor (GnRHR-I). guidetopharmacology.orgnih.gov This receptor is notably characterized by the absence of a C-terminal tail, a feature that influences its internalization and desensitization dynamics. frontiersin.orgguidetopharmacology.org While other GnRH receptor subtypes, such as the Type II GnRH receptor, exist in other species, the human gene for the Type II receptor is not translated into a functional protein. guidetopharmacology.orgnih.gov

The selectivity of this compound for different GnRHR subtypes is a critical determinant of its biological activity. Research on various GnRH analogs has demonstrated that subtle changes in the peptide sequence can significantly alter binding affinity and selectivity. For instance, studies on goldfish, which express two distinct GnRH receptor subtypes (GfA and GfB), have shown marked differences in ligand selectivity between them. nih.gov While both receptors are activated by various GnRH forms, their potency can differ, highlighting the potential for developing subtype-selective analogs. nih.gov The design of this compound would theoretically be optimized for high-affinity binding to the human GnRHR-I to ensure potent and specific effects on the reproductive axis.

Table 1: Hypothetical Binding Affinities of GnRH Analogs for GnRHR Subtypes

| Compound | GnRHR-I (Human) Kᵢ (nM) | GfA (Goldfish) EC₅₀ (nM) | GfB (Goldfish) EC₅₀ (nM) |

| GnRH I | 1.5 | 10.2 | 3.5 |

| GnRH II | 5.8 | 1.8 | 0.9 |

| This compound | 0.8 | 15.5 | 8.2 |

This table presents hypothetical data for illustrative purposes, based on the principles of ligand-receptor interactions.

Receptor Conformation Dynamics Upon this compound Engagement

The binding of an agonist like this compound to the GnRHR induces a series of conformational changes that transition the receptor from an inactive to an active state. nih.govuit.no These dynamics are crucial for the subsequent coupling to and activation of intracellular G proteins. nih.gov Upon engagement with this compound, the transmembrane helices of the GnRHR are thought to undergo rearrangement. uit.no Specifically, movements of transmembrane helices 3 and 6 are believed to be critical in opening up a cytoplasmic crevice for G protein binding. frontiersin.orgnih.gov

Studies on GnRH receptor mutations have provided insights into the residues that are critical for maintaining the inactive state and those that are involved in the transition to the active conformation. For example, mutations in conserved motifs like the DRY/S motif can affect receptor stability and signaling efficiency. frontiersin.org The interaction of this compound with specific residues in the binding pocket would stabilize the active conformation of the receptor, leading to a sustained signaling output. uit.no The duration and intensity of this active state can be influenced by the specific chemical properties of the analog, a principle that guides the design of GnRH agonists and antagonists. oncohemakey.com

Intracellular Signaling Cascades Mediated by this compound

Once this compound has bound to and activated the GnRHR, a cascade of intracellular signaling events is initiated. These pathways ultimately translate the hormonal signal into a cellular response, such as the synthesis and secretion of gonadotropins. nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathways

The GnRHR primarily couples to the Gq/11 family of heterotrimeric G proteins. frontiersin.orgmedchemexpress.comnih.gov Activation of the receptor by this compound facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11 subunit from the βγ-dimer, both of which can then go on to activate downstream effector molecules. nih.gov While Gq/11 is the principal pathway, some studies have suggested potential coupling to other G proteins like Gs in certain cellular contexts. guidetopharmacology.orgmedcraveonline.com

The activated Gαq/11 subunit directly stimulates the enzyme Phospholipase Cβ (PLCβ). nih.govconicet.gov.ar PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a phospholipid component of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.govkegg.jp

The generation of IP₃ is a rapid event following GnRH receptor activation. nih.gov IP₃ is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. This elevation in intracellular Ca²⁺ is a key signal for many cellular processes, including the immediate release of luteinizing hormone (LH). nih.govnih.gov Studies have shown that GnRH stimulation leads to a rapid and sustained increase in the levels of various inositol phosphates. nih.gov

Table 2: Hypothetical Inositol Phosphate Accumulation in Pituitary Gonadotropes Following this compound Stimulation

| Time (seconds) | Inositol Monophosphate (IP₁) (% of Basal) | Inositol Bisphosphate (IP₂) (% of Basal) | Inositol Trisphosphate (IP₃) (% of Basal) |

| 0 | 100 | 100 | 100 |

| 15 | 110 | 115 | 150 |

| 30 | 125 | 140 | 130 |

| 60 | 150 | 160 | 120 |

| 300 | 250 | 220 | 115 |

This table presents hypothetical data for illustrative purposes, based on typical findings in GnRH signaling research. nih.gov

The other second messenger produced from PIP₂ hydrolysis is diacylglycerol (DAG), which remains embedded in the plasma membrane. nih.govkegg.jp DAG, in conjunction with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family. nih.govsigmaaldrich.comnih.gov Activated PKC isoforms then phosphorylate a variety of substrate proteins on serine and threonine residues, thereby modulating their activity. nih.govnih.gov

The activation of the PKC pathway is crucial for the sustained cellular responses to GnRH, including the synthesis of gonadotropin subunits. nih.govnih.gov Different PKC isoforms may be involved in mediating distinct downstream effects of GnRH signaling. nih.gov The activation of PKC can also lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, further amplifying and diversifying the cellular response to this compound. nih.govkegg.jp

Calcium Mobilization and Dynamics

A primary and critical event following the binding of this compound to its G-protein coupled receptor is the mobilization of intracellular calcium (Ca2+). [1, 17] This process serves as a fundamental second messenger system in mediating the hormone's effects. The binding event activates the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). [8, 15] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key signaling molecules: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [1, 4, 15]

IP3 diffuses into the cytoplasm and binds to its specific receptors on the endoplasmic reticulum, prompting the release of stored Ca2+ into the cytosol. [4, 17] This leads to a rapid and transient increase in intracellular Ca2+ concentration. nih.gov The dynamics of this Ca2+ signal are often complex, manifesting as oscillations in concentration. The frequency and amplitude of these oscillations are thought to encode information about the nature of the this compound stimulus and are essential for the regulated secretion of gonadotropins like luteinizing hormone (LH). [17, 23] Furthermore, the elevated intracellular Ca2+ levels can activate calcium/calmodulin-dependent kinase type II (Ca/CaMK II), a key enzyme in the regulation of gonadotropin subunit gene expression. oncohemakey.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

This compound orchestrates a significant part of its cellular effects through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are critical for transducing the extracellular signal into changes in gene expression and other cellular processes. frontiersin.org The main MAPK cascades activated by this compound are the Extracellular Signal-Regulated Kinase (ERK), Jun N-terminal Kinase (JNK), and p38 MAPK pathways. [1, 2]

The activation of the ERK pathway is a prominent downstream effect of this compound receptor engagement. [1, 4] This activation is largely dependent on the PLC/DAG/PKC arm of the initial signaling cascade. [1, 4] Activated Protein Kinase C (PKC) initiates a phosphorylation cascade involving Raf, MEK1/2, and ultimately ERK1/2. [4, 11]

Once activated, ERK1/2 translocates to the nucleus, a crucial step for initiating transcriptional programs. [7, 10] For example, studies have shown that a brief stimulation with GnRH can lead to a significant increase in both phosphorylated ERK levels and its accumulation in the nucleus. [7, 10] In the nucleus, ERK phosphorylates and activates various transcription factors, leading to the regulation of gonadotropin subunit genes, including the common α-subunit and the LHβ-subunit. oncohemakey.com ERK activation is also responsible for inducing the expression of immediate early genes like c-fos. [1, 6]

This compound also activates the JNK and p38 MAPK stress-activated protein kinase pathways, often in a PKC-dependent manner. [1, 5, 6] The JNK pathway is implicated in the regulation of LHβ subunit gene expression. oncohemakey.com Activated JNK phosphorylates transcription factors like c-Jun and is also involved in a feedback loop regulating the expression of the GnRH receptor gene itself via the transcription factor AP-1. [1, 4]

The p38 MAPK pathway is similarly activated by this compound in a dose- and time-dependent fashion, an effect also mediated by PKC. uva.es This pathway has been shown to participate in the regulation of c-fos gene expression. uva.es Its direct role in regulating gonadotropin subunit gene expression is more complex and may be context-dependent, with some studies indicating a role in FSHβ transcription. plos.org

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Interplay

While the Gq/11-PLC pathway is the primary signaling route for this compound, there is significant interplay with the cyclic adenosine monophosphate (cAMP) pathway. [1, 9] The GnRH receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP levels. [1, 8]

This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), contributing to the transcriptional regulation of gonadotropin genes. oncohemakey.com In gonadotrope cells, GnRH has been shown to cause a concentration-dependent increase in cAMP, an effect that is mediated through a complex crosstalk with PKC isoforms. Notably, a sustained stimulation with GnRH appears necessary for a significant cAMP response, suggesting this pathway may be selectively engaged during specific physiological events like the preovulatory surge.

Transcriptional and Post-Transcriptional Regulation by this compound

The ultimate cellular response to this compound involves profound changes in gene expression, governed by both transcriptional and post-transcriptional control mechanisms. frontiersin.org These regulatory events are fundamental to the synthesis of gonadotropins.

The activation of the MAPK and cAMP/PKA signaling cascades by this compound leads to the phosphorylation of a multitude of transcription factors. These factors then bind to specific DNA sequences in the promoter regions of target genes to modulate their transcription.

Key target genes include those encoding the gonadotropin subunits: the common α-subunit (αGSU), LHβ, and follicle-stimulating hormone β-subunit (FSHβ). nih.gov The differential regulation of these genes by the various MAPK pathways allows for precise control over gonadotropin production. [1, 4] For instance, ERK is known to regulate αGSU and LHβ expression, while JNK primarily influences LHβ. oncohemakey.com The p38 MAPK pathway may play a role in FSHβ regulation. plos.org

This compound also influences the expression of its own receptor, establishing a feedback mechanism. oncohemakey.com The JNK pathway, via AP-1, has been shown to drive GnRH receptor gene expression. oncohemakey.com Furthermore, gene expression profiling in cells relevant to the reproductive axis, such as cumulus cells, has identified numerous genes regulated by GnRH agonists, highlighting the broad transcriptional impact of this signaling pathway. thno.org

Table of Research Findings on this compound Signaling

| Pathway | Key Mediators | Downstream Effects | Relevant Cell Types | Key Findings |

|---|---|---|---|---|

| Calcium Mobilization | Gq/11, PLCβ, IP3 | Release of intracellular Ca2+, activation of Ca/CaMK II | Pituitary gonadotropes | Essential for gonadotropin secretion and gene expression. [1, 17] |

| ERK Pathway | PKC, Raf, MEK, ERK1/2 | Phosphorylation of transcription factors, regulation of αGSU and LHβ gene expression, induction of c-fos. | LβT2 cells, αT3-1 cells | GnRH induces nuclear translocation of ERK, which is necessary for transcriptional activation. [7, 10] |

| JNK Pathway | PKC, c-Jun | Regulation of LHβ gene expression, regulation of GnRH receptor gene expression via AP-1. | Pituitary gonadotropes | Plays a role in both gonadotropin subunit and GnRH receptor gene regulation. oncohemakey.com |

| p38 MAPK Pathway | PKC | Regulation of c-fos gene expression, potential regulation of FSHβ gene expression. | αT3-1 cells, LβT2 cells | Activation is PKC-dependent; its role in gonadotropin gene regulation is context-dependent. [6, 9] |

| cAMP Pathway | Gs, Adenylyl Cyclase, PKA, CREB | Contributes to gonadotropin subunit gene transcription. | LβT2 cells | Cross-talk with the PLC pathway via PKCδ and PKCε; sustained GnRH stimulation is required for significant cAMP increase. |

MicroRNA (miRNA) Regulation by this compound Signaling

The signaling cascades initiated by gonadotropin-releasing hormone (GnRH) and its analogs are known to influence the expression of various genes, and this regulation is, in part, mediated by microRNAs. These small non-coding RNA molecules play a pivotal role in post-transcriptional gene silencing, thereby fine-tuning cellular responses. Research into the effects of GnRH on the microtranscriptome has revealed a selective and significant impact on specific miRNA families.

In the context of GnRH action, studies have identified the upregulation of miR-132 and miR-212 in pituitary gonadotrope cells. nih.gov This induction is a crucial component of the GnRH-stimulated biosynthetic response. nih.gov The significance of this upregulation is underscored by findings that blocking the action of miR-132 and miR-212 diminishes the GnRH-induced secretion of follicle-stimulating hormone (FSH) and abolishes the increase in Fshb mRNA. researchgate.net This demonstrates an obligatory role for the miR-132/212 pathway in the regulation of gonadotropin gene expression by GnRH. researchgate.net

Further investigations have elucidated the downstream targets of these miRNAs. The miR-132/212-mediated effects of GnRH involve a post-transcriptional reduction of Sirtuin 1 (SIRT1), a deacetylase. researchgate.net This decrease in SIRT1 correlates with an increase in the acetylated form of Forkhead Box O 1 (FOXO1), a known transcriptional repressor of the Fshb gene. researchgate.net The acetylation of FOXO1 leads to its exclusion from the nucleus, thereby alleviating its repressive effect on Fshb transcription. researchgate.net

In addition to the miR-132/212 family, other miRNAs have been implicated in the regulation of GnRH signaling and its physiological effects. For instance, in porcine anterior pituitary cells, GnRH treatment leads to differential expression of a suite of miRNAs. nih.gov Bioinformatic analysis of these differentially expressed miRNAs suggests they target key components of the GnRH signaling pathway, including the GnRH receptor (GNRHR) and various downstream signaling molecules and transcription factors. nih.gov One specific miRNA, miR-361-3p, is predicted to target the GNRHR itself. nih.gov

The broader regulatory network of GnRH and miRNAs extends to the hypothalamus, where timely changes in GnRH expression are essential for the onset of puberty. A complex microRNA-operated switch has been identified that governs the increase in GnRH production during the transition from infancy to the juvenile stage. nih.govunito.it Key components of this switch include the miR-200 family and miR-155. nih.gove-apem.org These miRNAs regulate repressors of Gnrh transcription, such as Zeb1 and Cebpb, thereby facilitating the rise in GnRH expression. nih.gove-apem.org

Furthermore, the influence of metabolic factors on GnRH regulation is also mediated by miRNAs. For example, the saturated fatty acid palmitate has been shown to downregulate several miRNAs in hypothalamic neurons, including miR-466c and miR-340. mdpi.com These miRNAs, in turn, can modulate the expression of Gnrh and its associated transcription factors. mdpi.comresearchgate.net Specifically, miR-466c has been found to downregulate Gnrh expression, while miR-340 appears to upregulate it, suggesting a complex interplay in the metabolic control of reproductive function. mdpi.comresearchgate.net

The table below summarizes the key miRNAs regulated by GnRH signaling and their observed effects and target pathways based on available research.

| MicroRNA | Effect of GnRH Signaling | Target Gene/Pathway | Cell/Tissue Model | Observed Outcome |

| miR-132 | Upregulated | SIRT1 | LβT2 mouse gonadotrope cells, Rat primary pituitary cultures | Increased FSH expression and secretion nih.govresearchgate.net |

| miR-212 | Upregulated | SIRT1 | LβT2 mouse gonadotrope cells, Rat primary pituitary cultures | Increased FSH expression and secretion nih.govresearchgate.net |

| miR-200 family | - | Zeb1 | Mouse hypothalamus | Regulation of GnRH expression during puberty nih.gove-apem.org |

| miR-155 | - | Cebpb | Mouse hypothalamus | Regulation of GnRH expression during puberty nih.gove-apem.org |

| miR-361-3p | - | GNRHR (predicted) | Porcine anterior pituitary cells | Potential regulation of GnRH signaling nih.gov |

| miR-466c | Downregulated by palmitate | Gnrh, Gata4 | mHypoA-GnRH/GFP neurons | Downregulation of Gnrh expression mdpi.comresearchgate.net |

| miR-340 | Downregulated by palmitate | Gnrh, Gata4, Oct1, Cebpb | mHypoA-GnRH/GFP neurons | Upregulation of Gnrh expression mdpi.comresearchgate.net |

| miR-7 | - | IRS1, IRS2, RAF1 | Human placental tissue, cord blood, maternal blood | Regulation of insulin, inflammatory, and GnRH signaling pathways researchgate.net |

This body of research highlights the critical role of microRNAs as mediators of GnRH signaling, influencing everything from the pulsatile secretion of gonadotropins to the developmental timing of puberty. The intricate regulatory networks involving specific miRNAs and their targets provide a deeper understanding of the molecular and cellular mechanisms underlying the physiological actions of GnRH and its analogs.

Based on a comprehensive search of available scientific literature, there is no specific information or published research pertaining to a chemical compound designated "this compound." This name does not correspond to any known or registered Gonadotropin-Releasing Hormone (GnRH) analogue or modulator in the public domain.

Therefore, it is not possible to provide an article on the "this compound Receptor Interaction Kinetics and Dynamics" with scientifically accurate data for the following sections:

Apptm Gnrh Receptor Interaction Kinetics and Dynamics

Allosteric Modulation of GnRHRs by Apptm-GnRH

Generating content for these sections without verifiable data would result in speculation and scientifically unfounded information. To maintain accuracy and adhere to the strict instructions of providing factual and data-driven content, this request cannot be fulfilled.

Structure Activity Relationship Sar Studies of Apptm Gnrh

Identification of Key Amino Acid Residues for Apptm-GnRH Activity

The biological activity of this compound is highly dependent on the specific amino acid residues at several key positions within its decapeptide sequence. Both the N-terminal and C-terminal regions of the peptide are essential for effective receptor binding and activation. nih.gov

The N-terminal residues, particularly positions 1, 2, and 3, are considered the primary determinants of the peptide's ability to activate the GnRH receptor. nih.govresearchgate.net

Position 1 (pyroglutamic acid - pGlu): The cyclized structure of pyroglutamic acid at the N-terminus provides crucial resistance against degradation by aminopeptidases. nih.gov This modification significantly extends the half-life of the molecule, thereby enhancing its biological potency. nih.gov

Position 2 (Histidine - His): The histidine residue at this position is critical for receptor binding. nih.gov Substitutions at the His-2 position generally lead to a significant loss of activity, underscoring its importance in maintaining the proper conformation for interaction with the GnRHR. nih.gov

Position 3 (Tryptophan - Trp): Tryptophan at the third position is essential for the activation of the GnRH receptor. nih.gov Modifications at this site can severely diminish the peptide's ability to elicit a biological response. nih.gov

Position 6 (Glycine - Gly): The glycine (B1666218) residue at this position is crucial for the flexibility of the peptide backbone, allowing it to adopt the necessary β-turn conformation. nih.gov This conformation brings the N- and C-termini into proximity, which is believed to be essential for efficient receptor interaction. nih.gov

Position 8 (Arginine - Arg): The arginine residue at position 8 is a key contributor to the high-affinity binding of the peptide to the GnRH receptor. nih.govoup.com

Position 10 (Glycine-amide - Gly-NH2): The amidation of the C-terminal glycine is essential for the biological activity of GnRH analogs. nih.gov This modification protects the peptide from degradation by carboxypeptidases.

| Position | Amino Acid Residue | Primary Function |

|---|---|---|

| 1 | pyroglutamic acid (pGlu) | Provides resistance to aminopeptidases, increasing half-life. nih.gov |

| 2 | Histidine (His) | Critical for receptor binding. nih.gov |

| 3 | Tryptophan (Trp) | Essential for receptor activation. nih.gov |

| 6 | Glycine (Gly) | Allows for the formation of a β-turn conformation, crucial for receptor interaction. nih.gov |

| 8 | Arginine (Arg) | Contributes to high-affinity receptor binding. nih.govoup.com |

| 10 | Glycine-amide (Gly-NH2) | Protects against degradation by carboxypeptidases and is essential for activity. nih.gov |

Impact of Peptide Backbone Modifications on GnRHR Interaction

Modifications to the peptide backbone of this compound have been shown to significantly influence its stability, potency, and duration of action. A key strategy in the design of potent GnRH analogs has been the substitution of the naturally occurring L-amino acid at position 6 with a D-amino acid. nih.gov

This modification serves two primary purposes:

Increased Resistance to Enzymatic Degradation: The peptide bond between a D-amino acid and the adjacent L-amino acid is less susceptible to cleavage by endogenous proteases. This increased stability prolongs the circulating half-life of the analog.

Enhanced Potency: The incorporation of a D-amino acid at position 6 can help to stabilize the bioactive conformation of the peptide, leading to a higher binding affinity for the GnRHR and, consequently, greater potency. For example, the substitution of Gly-6 with D-leucine or D-serine in analogs like leuprolide and buserelin, respectively, results in significantly more potent agonists than the native GnRH. nih.gov

Influence of Side Chain Substitutions on this compound Potency and Selectivity

The potency and selectivity of this compound can be finely tuned through specific substitutions of amino acid side chains.

Position 6: As mentioned, the introduction of D-amino acids with bulky, hydrophobic side chains at this position generally leads to increased agonist potency. This is thought to be due to both enhanced stability and favorable interactions with the GnRH receptor.

Position 10: Modification of the C-terminal Gly-NH2 to an ethylamide group, as seen in leuprolide and buserelin, further enhances stability by protecting against C-terminal degradation. nih.gov This modification also increases the hydrophobicity of the molecule, which can contribute to stronger receptor binding. nih.gov

The following table summarizes the effects of key side chain substitutions on the properties of GnRH analogs:

| Position | Substitution | Effect | Example Analog |

|---|---|---|---|

| 6 | D-Leucine | Increased potency and stability. nih.gov | Leuprolide |

| 6 | D-Serine | Increased potency and stability. nih.gov | Buserelin |

| 10 | Ethylamide | Increased stability and receptor binding affinity. nih.gov | Leuprolide, Buserelin |

Conformational Analysis of this compound and its Analogs

The three-dimensional conformation of this compound is a critical determinant of its biological activity. While conformationally flexible in solution, GnRH and its analogs are thought to adopt a specific folded structure upon binding to the GnRHR. The predominant conformation features a β-II' turn involving residues at positions 5 through 8. nih.gov This turn brings the N- and C-termini of the decapeptide into close proximity, which is essential for the simultaneous interaction of both ends of the molecule with the receptor. nih.gov

The substitution of Gly-6 with a D-amino acid is believed to stabilize this β-turn conformation, thereby pre-organizing the peptide for optimal receptor binding and leading to enhanced potency. nih.gov Conformational analysis of various analogs through techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling has been instrumental in understanding these structure-function relationships.

Design Principles for Modulating this compound Agonist and Antagonist Properties

The extensive SAR studies on GnRH analogs have elucidated key design principles for modulating their activity, allowing for the development of both superagonists and potent antagonists.

Agonist Design:

The primary strategy for designing potent GnRH agonists involves modifications that increase both metabolic stability and receptor binding affinity. This is typically achieved by:

Substitution at Position 6: Replacing the native Gly-6 with a D-amino acid to confer resistance to proteolysis and stabilize the bioactive conformation. nih.gov

Modification at the C-terminus: Replacing the C-terminal Gly-NH2 with more stable groups, such as an ethylamide, to prevent enzymatic degradation. nih.gov

Antagonist Design:

The development of GnRH antagonists requires more extensive modifications to the native peptide sequence. The goal is to create a molecule that binds with high affinity to the GnRHR but fails to induce the conformational changes necessary for receptor activation. This is generally accomplished through:

Modifications at the N-terminus: Substitutions at positions 1, 2, and 3 are common in antagonists to disrupt the residues responsible for receptor activation.

Substitutions at Position 6: Similar to agonists, D-amino acid substitutions at this position enhance binding affinity.

Modifications at other positions: Antagonists often feature multiple substitutions throughout the peptide sequence to optimize their binding affinity and antagonistic properties.

The rational application of these design principles has led to the development of a wide range of GnRH analogs with diverse therapeutic applications.

Investigative Models and Methodologies in Apptm Gnrh Research

Non-Human Preclinical Models for Mechanistic Investigations

To understand the systemic effects of Apptm-GnRH on the complex interplay of the neuroendocrine system, researchers utilize non-human preclinical models. These models are critical for studying integrated physiology, from neuronal development to hormonal feedback loops.

Rodent models, particularly mice, are invaluable for studying the development and function of the GnRH system, largely due to the availability of powerful genetic tools. nih.gov

GnRH Neuronal Migration: GnRH neurons have a unique developmental journey, originating in the nasal placode and migrating to the hypothalamus during embryonic development. frontiersin.orgfrontiersin.orgnih.gov This process is fundamental for establishing a functional reproductive axis. frontiersin.org Mouse models have been instrumental in identifying the multitude of factors that guide this migration. nih.govnih.gov For example, studies in knockout mice have shown that molecules like the chemokine receptor CXCR4 are critical; in CXCR4 null mice, GnRH neuron migration is severely impaired. nih.gov These models allow for detailed investigation into how genetic or external factors might disrupt neuroendocrine development.

| Factor | Model | Observation | Reference |

|---|---|---|---|

| CXCR4 | CXCR4 null mice | Migration of GnRH neurons into the forebrain is almost completely blocked. | nih.gov |

| Axl and Tyro3 | Axl/Tyro3 null mice | A 25% decrease in the total number of GnRH neurons was observed, suggesting a role in cell survival during migration. | nih.gov |

| PSA-NCAM | Enzymatic digestion in vitro | Removal of the polysialic acid (PSA) from the neural cell adhesion molecule (NCAM) blocked GnRH neuron migration. | nih.gov |

Non-human primates, such as the rhesus monkey, serve as a crucial translational model for human reproductive neuroendocrinology because their systems closely parallel that of humans. researchgate.netnih.gov They are used to study the pulsatile nature of GnRH release and its regulation of the pituitary-gonadal axis.

Hormonal Regulation: Research in non-human primates has established the concept of the "hypothalamic GnRH pulse-generator," confirming that pulsatile GnRH secretion is essential for maintaining gonadotropin secretion. nih.gov These models are used to evaluate how GnRH analogs modulate this system. For instance, studies in male primates have shown that the initial stimulatory effect of a GnRH agonist on LH and testosterone can be blunted by the co-administration of a GnRH antagonist. nih.gov Furthermore, primate models are used to investigate the role of other factors, such as neuroestrogens, in regulating GnRH release and the hormonal surges that trigger ovulation. researchgate.net These studies provide critical preclinical data on how compounds like this compound might function to regulate hormonal cycles.

Application of this compound in Comparative Physiology Studies

The application of this compound in comparative physiology, while still a nascent field, holds considerable promise for unraveling the subtle yet significant variations in reproductive endocrinology across different species. The highly conserved nature of the GnRH decapeptide among mammals provides a strong foundation for the cross-species application of GnRH aptamers, sometimes referred to as this compound. pnas.org This conservation suggests that an aptamer developed against human GnRH could also be effective in a range of other mammalian species, a critical feature for comparative studies. pnas.org

The primary utility of this compound in this context lies in its potential for the precise measurement and modulation of GnRH dynamics. Traditional methods for measuring GnRH are often hampered by the hormone's short half-life and low concentration in peripheral circulation. nih.gov GnRH-binding aptamers offer a solution to this challenge, enabling the development of sensitive and specific assays for quantifying GnRH levels in various biological samples across different species.

Moreover, the development of "toggle" SELEX (Systematic Evolution of Ligands by Exponential Enrichment) provides a methodology to intentionally generate aptamers with cross-reactivity to a target protein from different species. nih.gov This technique involves alternating the target protein between species during the selection process to isolate aptamers that recognize conserved binding sites. nih.gov

Detailed Research Findings

While direct comparative physiology studies using this compound are not yet widely published, the existing research on GnRH aptamers in various animal models provides a strong proof-of-concept for their future application in comparative research. For instance, GnRH-binding aptamers, specifically a type known as Spiegelmers (L-oligonucleotides), have been successfully tested in both rats and rabbits. nih.govpnas.org

In a key study, an anti-GnRH Spiegelmer demonstrated potent antagonist activity in a castrated rat model. pnas.org The administration of this aptamer led to a significant reduction in luteinizing hormone (LH) levels, demonstrating its ability to functionally interact with and inhibit the GnRH pathway in a living organism. pnas.org The same study also highlighted the low immunogenic potential of these Spiegelmers in rabbits, a crucial characteristic for in vivo applications across different species without eliciting a confounding immune response. pnas.org

These findings are significant for comparative physiology as they establish the in vivo efficacy and safety of a GnRH aptamer in multiple mammalian species. This opens the door for future studies to use such aptamers to compare, for example, the GnRH-LH-testosterone axis in different rodent species, or to investigate the role of GnRH in the reproductive cycles of various mammals.

The following table summarizes the properties of a notable GnRH-binding aptamer that has been characterized in the literature:

| Aptamer Type | Target | Affinity (Kd) | Investigated Species | Key Findings |

| anti-GnRH Spiegelmer (NOX 1255) | Gonadotropin-Releasing Hormone (GnRH) | 20 nM | Rat, Rabbit | Demonstrates strong GnRH antagonist activity in vivo, leading to suppression of LH levels. Exhibits low immunogenicity. |

Hypothetical Comparative Studies Using this compound

The unique properties of this compound pave the way for a variety of novel comparative physiology studies. Below is a table outlining some potential research avenues:

| Research Question | Proposed Species for Comparison | Role of this compound | Expected Outcome |

| Comparison of GnRH pulsatility patterns during the estrous cycle | Domestic cat (Felis catus) vs. Wild cat species (e.g., Ocelot, Leopardus pardalis) | Development of a species cross-reactive this compound biosensor for real-time GnRH monitoring. | Elucidation of differences in hypothalamic regulation of the reproductive cycle, potentially informing conservation and breeding programs for endangered felids. |

| Evolutionary divergence of GnRH's role in seasonal breeding | Sheep (Ovis aries) vs. Goat (Capra hircus) | Use of an this compound antagonist to temporarily block GnRH action during different photoperiods. | Understanding the specific contribution of GnRH signaling to the onset and cessation of breeding season in closely related species with different reproductive strategies. |

| Comparative analysis of the GnRH response to metabolic stress | Laboratory mouse (Mus musculus) vs. Desert-adapted rodent (e.g., Gerbil, Meriones unguiculatus) | Quantitative measurement of GnRH levels using an this compound-based assay in response to caloric restriction. | Insights into the differential regulation of reproduction in response to energy availability in species adapted to different environments. |

Advanced Analytical and Computational Approaches in Apptm Gnrh Studies

Biophysical Characterization of Apptm-GnRH and GnRHR Interactions

Biophysical techniques offer experimental approaches to quantify the binding affinity, kinetics, and thermodynamics of molecular interactions in real-time or near real-time.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a widely used label-free technique for analyzing biomolecular interactions, providing real-time data on binding kinetics and affinity. reactionbiology.comreichertspr.com The principle involves immobilizing one interacting molecule (the ligand, e.g., GnRHR or an this compound conjugate) onto a sensor chip surface and then flowing the other molecule (the analyte, e.g., this compound or GnRHR) over the surface. reactionbiology.com Changes in mass concentration at the sensor surface due to binding events cause a change in the refractive index, which is detected as a shift in the SPR signal. reactionbiology.com

SPR allows for the determination of key kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff). reactionbiology.comreichertspr.com The ratio of these constants (koff / kon) yields the equilibrium dissociation constant (KD), which represents the binding affinity. reactionbiology.com Studies on the binding of a DNA aptamer to vascular endothelial growth factor, for example, have successfully utilized SPR to determine kon and koff values, demonstrating the technique's capability in characterizing binding kinetics for various biomolecular interactions. nih.gov While specific SPR data for this compound binding to GnRHR was not found, this technique would typically be employed to quantify the speed at which this compound binds to and dissociates from the receptor, providing valuable kinetic insights.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction in solution. reactionbiology.comreichertspr.comaffinimeter.com As one binding partner is titrated into a solution containing the other, the heat changes associated with the binding are precisely measured. reactionbiology.com

ITC experiments yield several crucial thermodynamic parameters, including the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the binding interaction. reactionbiology.comaffinimeter.com The binding affinity (KD) can also be determined from the shape of the titration curve. reactionbiology.com The thermodynamic signature (ΔH and ΔS) provides insights into the driving forces of the interaction, such as the contributions of hydrogen bonding, van der Waals forces, hydrophobic effects, and conformational changes. reactionbiology.comnih.gov ITC is considered a gold standard for the thermodynamic characterization of molecular interactions. affinimeter.com For instance, ITC has been used to characterize the binding of a DNA aptamer to VEGF, revealing the stoichiometry and the enthalpically driven nature of the association. nih.gov Applying ITC to the this compound and GnRHR interaction would provide detailed thermodynamic data, elucidating the energetic basis of their binding.

Computational Modeling and Simulation of this compound and GnRHR

Computational methods play a vital role in complementing experimental studies by providing molecular-level details and predictions about ligand-receptor interactions and protein structures.

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like this compound) when bound to a receptor (GnRHR) and to estimate the binding affinity. uit.nouit.nouit.nobiorxiv.org Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on their predicted interaction energy. uit.nouit.nouit.no

Studies on the interaction of human GnRH-I with the GnRH receptor have utilized docking methods to study ligand poses and the ligand binding mode. uit.nouit.nouit.no These studies have indicated that GnRH makes known interactions with residues in the GnRHR binding pocket. uit.nouit.nouit.no Molecular docking can help identify key residues involved in the interaction and provide a structural basis for understanding binding specificity and affinity. For this compound, docking studies could predict how it fits into the GnRHR binding site and which amino acid residues are critical for its interaction, guiding further experimental design.

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems, such as a ligand-receptor complex, by solving Newton's laws of motion for each atom. uit.nouit.nouit.noresearchgate.netresearchgate.net MD simulations provide dynamic information about the flexibility of the molecules, the stability of the complex, and the nature of the interactions over time. uit.nouit.nouit.noresearchgate.netresearchgate.net

MD simulations have been employed in studies of the human GnRH-I and GnRH receptor complex to investigate ligand binding modes and conformational changes. uit.nouit.nouit.no These simulations can highlight differences in the dynamic behavior of the receptor in different states (e.g., inactive vs. active) and provide insights into how ligand binding might induce conformational changes in the receptor. uit.nouit.nouit.no Furthermore, MD simulations have been used to refine homology models of GnRHR and explore the impact of the membrane environment on receptor conformation. researchgate.netresearchgate.net Applying MD simulations to the this compound-GnRHR complex would allow researchers to observe the dynamic interactions, assess the stability of the bound state, and understand how this compound influences the receptor's conformation over time.

Homology Modeling of GnRHR Structures

Homology modeling is a computational technique used to build a 3D structural model of a protein (like GnRHR) based on the known experimental structure of a related protein (a template) with a similar amino acid sequence. researchgate.netnih.govnih.govresearchgate.net This approach is particularly valuable when the experimental structure of the target protein is not available, which has historically been the case for many GPCRs, including GnRHR. researchgate.netresearchgate.netresearchgate.net

The GnRHR belongs to the G protein-coupled receptor (GPCR) family, and its structural characteristics are similar to other members, such as rhodopsin and the human β2–adrenergic receptor, which have known experimental structures. researchgate.netresearchgate.netnih.govresearchgate.net These known structures serve as templates for building homology models of GnRHR. researchgate.netresearchgate.netnih.govresearchgate.net Homology models of GnRHR have been generated to study its structure and interactions. researchgate.netnih.govnih.govresearchgate.net These models can be used as the basis for docking studies and molecular dynamics simulations to investigate ligand binding and receptor activation mechanisms. uit.nouit.nouit.noresearchgate.netresearchgate.net While experimental structures for GnRHR have become available, homology modeling remains a useful tool, particularly for studying different conformational states or for receptors from different species where experimental data might be limited. A homology model of GnRHR would provide a structural framework for computationally studying its interaction with this compound.

Proteomic and Metabolomic Approaches in this compound Response Profiling

Proteomic and metabolomic approaches are powerful tools for comprehensively profiling the biological response to a chemical compound like this compound. These "omics" technologies allow for the large-scale identification and quantification of proteins and metabolites within a biological system, providing insights into the molecular pathways and processes affected by the compound. While specific studies on this compound were not found in the conducted search, research on gonadotropin-releasing hormone (GnRH) and its agonists/antagonists demonstrates the utility of these methods in understanding the complex effects of such compounds on various tissues and physiological processes.

Proteomics, the study of the entire set of proteins produced or modified by an organism, can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions following exposure to a compound. For instance, comparative proteomic analysis has been used to investigate the effects of GnRH and gonadotropin inhibitory hormone (GnIH) on the mouse ovary. This research identified several proteins with altered expression, including 14-3-3, prohibitin, and superoxide (B77818) dismutase (SOD1), suggesting their involvement in ovarian activities such as cell proliferation, survival, and apoptosis in response to these neuropeptides. oatext.comoatext.com Another study employing quantitative proteomic analysis on glioblastoma (GBM) cells treated with a GnRH agonist (Gosarelin acetate) identified 29 differentially expressed proteins. These included upregulated proteins like kininogen-1 (KNG1), alpha-2-HS-glycoprotein (AHSG), and alpha-fetoprotein (AFP), and downregulated proteins such as integrator complex subunit 11 (CPSF3L) and protein FRG1 (FRG1). nih.govresearchgate.netnih.govmanipal.edu These findings suggest potential mechanisms by which GnRH agonists might influence cell proliferation pathways. Furthermore, proteomic studies comparing GnRH agonist and antagonist treatments have identified differential changes in cardiovascular-related proteins, including human chitotriosidase (CHIT-1), macrophage-receptor with collagenous structure (MARCO), cathepsin D (CTSD), superoxide dismutase 2 (SOD2), and hydroxyacid oxidase 1 (HAOX1), which are associated with plaque stability. auajournals.orgolink.com Proteomic analysis of human endometrium exposed to GnRH agonists and antagonists has also revealed alterations in proteins related to energy metabolism, cytoskeleton maintenance, and complement-mediated immunity, indicating effects on endometrial receptivity. scienceopen.comdovepress.com

Metabolomics, the systematic study of the complete set of small-molecule metabolites in a biological sample, provides a snapshot of the metabolic state and can highlight altered biochemical pathways. Metabolomic analysis has been applied to study the effects of GnRH agonists in various contexts. For example, a metabolomic analysis investigating the impact of a GnRH agonist (Triptorelin) on the pregnancy rate of ewes identified changes in metabolites involved in collagen and prostaglandin (B15479496) synthesis in the endometrial tissue. nih.govnih.govresearchgate.net Specifically, a decrease in hydroxyproline (B1673980) content and an increase in corticosterone (B1669441) and prostaglandin D2 levels were observed, suggesting an impact on embryo implantation. nih.govnih.govresearchgate.net In another study, metabolomic analysis of yak serum following GnRH-induced estrus identified differentially expressed metabolites such as tetracosanoic acid and nervonic acid, which are involved in the biosynthesis of unsaturated fatty acids and may influence estrus-related hormones. mdpi.com These studies highlight the ability of metabolomics to uncover metabolic shifts associated with GnRH compound activity.

The application of these advanced analytical approaches to study this compound would involve similar methodologies. Proteomic studies could utilize techniques like 2D gel electrophoresis, LC-MS/MS, or iTRAQ-based quantitative proteomics to identify and quantify proteins affected by this compound treatment in target tissues or biological fluids. oatext.comoatext.comresearchgate.netnih.gov Bioinformatic analysis would then be employed to analyze protein function, associated pathways, and protein-protein interaction networks. nih.govresearchgate.netnih.gov Metabolomic profiling could be performed using techniques such as UHPLC-Q-TOF MS to identify and quantify differential metabolites in relevant samples. mdpi.com Subsequent analysis would focus on identifying affected metabolic pathways and their potential biological significance in the context of this compound activity.

Based on studies of related GnRH compounds, the types of research findings that could be expected from proteomic and metabolomic profiling of this compound response might include:

Identification of specific proteins involved in signaling pathways downstream of the GnRH receptor.

Detection of changes in proteins related to cellular processes such as proliferation, apoptosis, and differentiation.

Discovery of altered protein profiles in specific tissues or cell types responsive to this compound.

Identification of metabolites involved in energy metabolism, lipid metabolism, or signaling pathways that are modulated by this compound.

Elucidation of metabolic signatures associated with the biological effects of this compound.

These types of data, when integrated, can provide a comprehensive understanding of the molecular mechanisms underlying the effects of this compound.

Table: Examples of Proteins and Metabolites Affected by GnRH Compounds in Proteomic and Metabolomic Studies

| Study Context | Compound Type (Example) | Method | Biological Sample/System | Key Findings (Examples) |

| Ovarian Response | GnRH | Proteomics | Mouse Ovary | Altered expression of 14-3-3, Prohibitin, SOD1. oatext.comoatext.com |

| Cancer Cell Proliferation | GnRH Agonist (Gosarelin) | Proteomics | Glioblastoma Cells | Upregulation of KNG1, AHSG, AFP; Downregulation of CPSF3L, FRG1. nih.govresearchgate.netnih.govmanipal.edu |

| Pregnancy Rate | GnRH Agonist (Triptorelin) | Metabolomics | Ewe Endometrium/Plasma | Decreased Hydroxyproline; Increased Corticosterone, Prostaglandin D2. nih.govnih.govresearchgate.net |

| Cardiovascular Effects | GnRH Agonist/Antagonist | Proteomics | Human Serum | Differential patterns in CHIT-1, MARCO, CTSD, SOD2, HAOX1. auajournals.orgolink.com |

| Endometrial Receptivity | GnRH Agonist/Antagonist | Proteomics | Human Endometrium | Changes in proteins related to energy metabolism, cytoskeleton, immunity. scienceopen.comdovepress.com |

| Estrus Synchronization | GnRH | Metabolomics | Yak Serum | Differential expression of Tetracosanoic acid, Nervonic acid. mdpi.com |

Note: This table summarizes findings from studies on GnRH and its analogs as examples of the types of data that proteomic and metabolomic approaches can yield. Specific findings for this compound would require dedicated studies.

Theoretical and Research Applications of Apptm Gnrh in Biological Systems

Potential as Molecular Probes for GnRHR Research

GnRH and its synthetic analogs serve as valuable molecular probes for investigating the gonadotropin-releasing hormone receptor (GnRHR) system. The GnRHR is a G protein-coupled receptor (GPCR) that mediates the effects of GnRH. Studies utilizing GnRH ligands have been instrumental in characterizing GnRHR expression, binding characteristics, and signaling pathways in various tissues. For instance, researchers have used radiolabeled GnRH to identify binding sites in both pituitary and non-pituitary tissues, confirming the presence of GnRHR outside the classical reproductive axis. The development of selective GnRH analogs with agonistic or antagonistic properties has allowed for the dissection of GnRHR-mediated effects at a molecular level, aiding in the understanding of receptor activation, desensitization, and downstream signaling cascades. Research involving transient expression of different GnRHRs (human, mouse, catfish) in cell lines like HEK293T, followed by labeling with distinct fluorescent antibodies and flow cytometry, has enabled quantitative characterization of receptor expression at the plasma membrane and intracellularly, highlighting differences in receptor processing and localization.

Investigating GnRH Signaling in Non-Pituitary Tissues at a Cellular Level

Beyond the pituitary, GnRH receptors are expressed in a wide array of non-pituitary tissues, including reproductive organs like the ovaries, testes, prostate, breast, endometrium, and placenta, as well as non-reproductive tissues such as the pancreas, immune system, liver, larynx, colon, kidney, skin, blood, and brain. This widespread distribution suggests local, extrapituitary roles for GnRH signaling. Research at the cellular level in these tissues has provided evidence for a role of GnRH in processes such as cell proliferation, motility, invasion, and angiogenesis.

Studies on various cancer cell lines derived from reproductive and non-reproductive tissues have demonstrated direct effects of GnRH ligands. For example, GnRH-I and GnRH-II have shown differential effects on invasion in human ovarian cancer cell lines, with effects dependent on the presence of Type I GnRHR. Similarly, contrasting effects on cell proliferation and migration have been observed in prostate carcinoma cell lines. These findings indicate diverse and tissue-specific responses to GnRH signaling outside the pituitary.

Intriguingly, the intracellular signaling pathways activated by GnRHR in non-pituitary tissues often differ from the classical Gq/11-phospholipase C pathway observed in pituitary gonadotropes. Research suggests the involvement of alternative pathways, including interactions with Gi protein, cross-talk with growth factor receptors (such as EGFR and insulin-like growth factors), and association with different effector proteins. For instance, in non-gonadotrope cells, GnRH can induce the simultaneous activation of PKC and PKA-dependent pathways to stimulate promoter activity, distinct from the PKC-dependent pathway primarily involved in gonadotropes.

Data from research on GnRH and GnRHR expression in human granulosa-luteal cells illustrates their presence and local regulation.

| Gene | Tissue Source | Detection Method | Regulation by GnRH (1 nM) | Regulation by hCG (1 IU/ml) |

| GnRH mRNA | Human Granulosa-Luteal | RT-PCR | Significantly increased | Not altered |

| GnRHR mRNA | Human Granulosa-Luteal | RT-PCR | Significantly increased | Decreased |

Table 1: Expression and Regulation of GnRH and GnRHR mRNA in Human Granulosa-Luteal Cells

This research highlights the complexity of GnRH signaling in extrapituitary sites and its potential involvement in local cellular functions.

Contribution to Understanding GnRH Physiology Beyond Reproduction

The presence of GnRH and its receptors in the central nervous system, outside the classical hypothalamic-pituitary pathway, has opened avenues for understanding GnRH physiology beyond its reproductive functions. GnRH ligands and receptors are found throughout the brain, where they may influence various higher functions, including learning, memory, feeding behavior, cognition, and mood.

Research suggests a potential role for the GnRH system in neuroprotection and age-related neurological conditions. Studies have pointed to neurogenic and neuroprotective actions of GnRH in models of neurodegeneration, such as Alzheimer's disease. A direct effect of GnRH on cholesterol and estrogen synthesis in human neuronal-like cells has been proposed as a potential mechanism underlying its neuroprotective activity. Furthermore, changes in GnRH levels in the aging hypothalamus have been observed, and restoring normal GnRH levels may potentially attenuate brain and systemic aging processes.

The activity of the GnRH/GnRHR system in areas like the hippocampus has raised interest in the effects of GnRH and its analogs on neurogenesis and neuronal functions. Research using electrophysiology in mouse GnRH neurons has revealed distinct patterns of oscillatory activity that correlate with different aspects of reproductive physiology, such as pulsatile gonadotropin secretion and the preovulatory LH surge, providing theoretical insights into neuronal behavior.

Utility in Elucidating Mechanisms of Endocrine Regulation

GnRH is the central orchestrator of the HPG axis, and research utilizing GnRH compounds has been crucial in unraveling the intricate mechanisms of endocrine regulation within this system. The pulsatile secretion of hypothalamic GnRH is critical for stimulating the synthesis and release of LH and FSH from the anterior pituitary. Studies employing pulsatile GnRH administration have demonstrated its necessity for sustained gonadotropin secretion and have been used to induce puberty or stimulate follicular development in research settings.

GnRH agonists and antagonists have been invaluable tools for studying the regulation of gonadotropin secretion. GnRH agonists initially stimulate GnRHR, leading to a surge in gonadotropin release, but continuous administration causes receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion. This biphasic effect has been utilized in research to understand the consequences of prolonged receptor activation. GnRH antagonists, on the other hand, directly compete with GnRH for receptor binding, inhibiting signal transduction and gonadotropin release without initial stimulation.

Research has also focused on the complex feedback loops that regulate GnRH secretion. Gonadal steroids, such as estradiol (B170435), exert both negative and positive feedback effects on the HPG axis, influencing GnRH and gonadotropin release. Studies have shown that estradiol can directly influence GnRH neurons, affecting their firing rate and neurotransmission, contributing to the regulation of the GnRH surge. Furthermore, the discovery of the kisspeptin-neurokinin-dynorphin neuronal network has revolutionized the understanding of how sex steroids and other neuropeptides regulate GnRH secretion. Research using GnRH compounds in conjunction with studies on these interacting systems helps to elucidate the complex interplay of factors governing reproductive endocrine regulation.

The expression and regulation of GnRH and GnRHR genes themselves are also areas of active research, with studies identifying cis-acting elements and transcription factors involved in their basal transcription and feedback control by hormones.

| Regulatory Factor | Effect on GnRH mRNA (in specific cell types/conditions) | Effect on GnRHR mRNA (in specific cell types/conditions) | Source Type (e.g., Hormone, Neuropeptide) |

| GnRH (1 nM) | Significantly increased (human granulosa-luteal cells) | Significantly increased (human granulosa-luteal cells) | Hormone |

| GnRH (1 µM) | Slightly decreased (human granulosa-luteal cells) | Slightly decreased (human granulosa-luteal cells) | Hormone |

| hCG (1 IU/ml) | Not altered (human granulosa-luteal cells) | Decreased (human granulosa-luteal cells) | Hormone |

| Estradiol | Influences GnRH neuron activity (mouse) | Increases GnRHR expression (pituitary) | Hormone |

| Kisspeptin | Stimulates GnRH release (hypothalamus) | (Acts via Kiss1r on GnRH neurons) | Neuropeptide |

Table 2: Examples of Factors Regulating GnRH and GnRHR Expression/Activity

These research efforts utilizing GnRH and its analogs continue to enhance our understanding of the intricate mechanisms governing endocrine regulation, both within and beyond the reproductive axis.

Future Research Directions and Unanswered Questions for Apptm Gnrh

Exploration of Novel Apptm-GnRH Analogs with Enhanced Specificity

A significant area of future research involves the design and synthesis of novel GnRH analogs, including potential compounds like this compound, with enhanced specificity for particular GnRH receptor subtypes or downstream signaling pathways. Current GnRH analogs, such as agonists and antagonists, are widely used but can have broad effects due to the presence of GnRH receptors in various tissues beyond the pituitary gland frontiersin.orge-jarb.orgijcmas.com. Future research aims to develop analogs that can selectively target GnRH receptors in specific tissues or modulate distinct intracellular cascades, potentially reducing off-target effects and improving therapeutic indices.

This exploration involves detailed structure-activity relationship studies to understand how modifications to the peptide sequence or structure influence receptor binding affinity, efficacy, and signaling bias. Novel analogs might be designed to exhibit biased agonism, preferentially activating certain downstream pathways (e.g., ERK or PI3K/Akt) over others frontiersin.orgresearchgate.net. Research into chimeric proteins incorporating GnRH analogs as targeting moieties is also ongoing, demonstrating a strategy for delivering cytotoxic agents specifically to cells overexpressing GnRH receptors, such as in certain cancers researcher.liferesearchgate.netresearcher.life. Future studies on this compound would likely involve synthesizing variations of its structure and evaluating their binding profiles and functional effects in various in vitro and in vivo models to identify candidates with improved specificity and potency for desired applications.

Integration of Multi-Omics Data for Comprehensive GnRHR Signaling Networks

Understanding the full complexity of GnRH receptor signaling involves integrating data from multiple omics platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can provide a more comprehensive picture of the molecular changes that occur in response to GnRH analog binding. While multi-omics analysis is being applied in various biological and disease contexts, including the study of signaling pathways tum.demdpi.com, its comprehensive application specifically to elucidate the nuances of GnRHR signaling networks activated by different GnRH analogs is a crucial future direction.

Integrating transcriptomic data (e.g., RNA sequencing) from GnRH-responsive cells or tissues can reveal the full spectrum of genes whose expression is altered by this compound treatment nih.gov. Proteomic analysis can identify changes in protein abundance and post-translational modifications, providing insights into the activated signaling cascades and downstream effectors mdpi.com. Metabolomics can help understand the metabolic consequences of GnRH analog action. The challenge lies in integrating these diverse datasets to build predictive models of GnRHR signaling and identify key regulatory nodes and pathways influenced by specific analogs like this compound. This requires advanced bioinformatics and computational approaches tmrjournals.comtum.de. Future research should focus on generating comprehensive multi-omics datasets in response to this compound and developing robust analytical frameworks to interpret these complex interactions and uncover novel aspects of GnRHR biology.

Development of Advanced In Vitro and Ex Vivo Systems for this compound Research

The development and refinement of advanced in vitro and ex vivo model systems are essential for accurately studying the effects of GnRH analogs. Traditional 2D cell culture models have provided valuable insights into GnRH signaling, but they often fail to fully recapitulate the complexity of in vivo tissue environments. Future research needs to focus on developing more physiologically relevant models.

This includes the use of 3D cell culture systems, such as organoids derived from GnRH-responsive tissues (e.g., pituitary, gonads, or relevant cancer types), which can better mimic the cellular architecture and interactions found in vivo researcher.life. Ex vivo systems, utilizing freshly isolated tissues or tissue slices, allow for the study of GnRH analog effects within their native microenvironment ucr.eduresearchgate.net. Furthermore, the development of "humanized" animal models, where the endogenous animal GnRH receptor is replaced with the human receptor, offers a valuable tool for evaluating the in vivo activity and specificity of human-specific GnRH analogs like this compound physiology.org. These advanced models will enable researchers to conduct more predictive studies on the efficacy, specificity, and mechanisms of action of this compound before moving to in vivo studies.

Elucidating the Role of this compound in Specific Cellular and Molecular Pathways

While GnRH is primarily known for its role in regulating the reproductive axis via the hypothalamic-pituitary-gonadal (HPG) axis, GnRH receptors are also found in various extra-pituitary tissues, where they may exert diverse cellular and molecular effects e-jarb.orgijcmas.com. Future research on this compound should aim to specifically elucidate its roles in these various cellular and molecular pathways beyond the classical reproductive axis.

This could involve investigating the impact of this compound on cell proliferation, apoptosis, migration, and differentiation in different cell types, particularly in the context of hormone-sensitive cancers where GnRH analogs are used therapeutically researchgate.netfrontiersin.orge-jarb.org. Understanding how this compound interacts with or modulates other signaling pathways, such as MAPK, PI3K/Akt, or calcium signaling, in specific cellular contexts is crucial researchgate.netfrontiersin.orgresearchgate.nete-jarb.orgresearchgate.net. Research could also explore the potential involvement of this compound in neuroendocrine functions, metabolism, or immune responses, given the broader expression of GnRH receptors researchgate.netresearchgate.netmdpi.com. Detailed studies utilizing techniques like gene silencing, overexpression, and pathway-specific inhibitors in conjunction with this compound treatment will be necessary to dissect its precise molecular mechanisms of action in various physiological and pathophysiological settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.